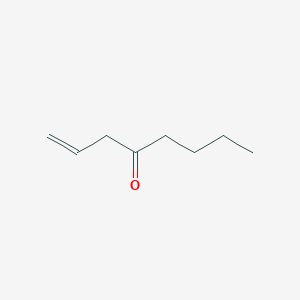

Oct-1-en-4-one

Description

Nomenclature and Structural Representations within the Context of Unsaturated Ketones

The systematic IUPAC name for this compound is oct-1-en-4-one . nih.gov This name is derived following the established rules of chemical nomenclature. The "oct-" prefix indicates an eight-carbon chain. The "-en-" and "-one" suffixes denote the presence of a double bond and a ketone group, respectively. The numbers "1" and "4" specify the locations of these functional groups along the carbon chain.

The structure of organic compounds like this compound can be depicted in several ways:

Complete Structural Formula: This representation shows all atoms and bonds within the molecule. pw.live

Condensed Structural Formula: This is a less detailed representation where some or all of the covalent bonds are omitted, and identical groups attached to an atom are indicated by a subscript. pw.live

Bond-line Formula: In this simplified representation, carbon and hydrogen atoms bonded to carbon are not explicitly shown. Carbon-carbon and carbon-heteroatom bonds are drawn as lines in a zig-zag fashion. pw.live

The molecular formula for this compound is C8H14O. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H14O nih.gov |

| CAS Number | 65807-62-7 nih.gov |

| InChI | InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4H,2-3,5-7H2,1H3 nih.gov |

| InChIKey | VMRLOKZWSLHCCZ-UHFFFAOYSA-N nih.gov |

Significance of this compound in Organic Chemistry Research

Unsaturated ketones are important building blocks in organic synthesis due to the reactivity of both the alkene and ketone functional groups. This compound, in particular, can undergo a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Research has shown that related octenone compounds, such as oct-1-en-3-one, are found in nature. wikipedia.org For instance, oct-1-en-3-one is a key odorant responsible for the "metallic" smell of metals and blood on skin. wikipedia.org It is also produced by certain fungi. wikipedia.org Another isomer, 3-octanone (B92607), is produced by various plants and is used as a flavor and fragrance agent. acs.org The carnivorous mushroom Pleurotus ostreatus produces 3-octanone to paralyze and kill nematodes. acs.orgebi.ac.uk

The reactivity of the double bond in alpha-olefins like 1-octene (B94956), a related compound, makes them useful in industry. portfolio-pplus.comwikipedia.orgebi.ac.uk 1-Octene is primarily used as a comonomer in the production of polyethylene. wikipedia.org

Historical Perspectives and Evolution of Research on Related Octenone Systems

Research into octenone systems has evolved over time, with studies focusing on their synthesis, reactivity, and natural occurrence. For example, research into the synthesis of functionalized benzocyclo-octenones has been documented. researchgate.net The synthesis of bicyclo[2.2.2]octenone derivatives has also been a subject of study, highlighting the interest in these complex ring systems. researchgate.net

The study of related compounds provides a broader context for understanding this compound. For instance, the synthesis of 8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one has been reported in the scientific literature. acs.org Furthermore, the investigation of other octenones, like 4-octen-3-one, provides valuable data on their chemical and physical properties. chemeo.com

The table below presents some computed properties of this compound.

Table 2: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 126.20 g/mol nih.gov |

| XLogP3-AA | 2.1 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 5 nih.gov |

| Exact Mass | 126.104465066 Da nih.gov |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

| Heavy Atom Count | 9 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4H,2-3,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLOKZWSLHCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408807 | |

| Record name | 1-Octen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65807-62-7 | |

| Record name | 1-Octen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oct 1 En 4 One and Its Derivatives

Strategic Approaches to Oct-1-en-4-one Synthesis

Modern synthetic strategies focus on maximizing efficiency and control over the chemical transformation. This includes the development of catalytic systems that operate under mild conditions, tolerate a wide range of functional groups, and allow for the construction of complex molecular architectures in a streamlined fashion.

Transition metal catalysis offers highly efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of enone scaffolds like this compound, rhodium and palladium-based catalysts are particularly prominent.

A key strategy is the rhodium-catalyzed 1,4-addition (or conjugate addition) of organoboron reagents to simpler α,β-unsaturated systems. rsc.orgthieme-connect.com This method allows for the introduction of a variety of alkyl or aryl groups at the β-position of an enone. For instance, a precursor like pent-1-en-4-one could theoretically be reacted with a propylboronic acid derivative in the presence of a rhodium catalyst and a chiral ligand (such as BINAP) to yield this compound. thieme-connect.com This reaction is valued for its high functional group tolerance and the ability to proceed under neutral conditions, which prevents unwanted side reactions like 1,2-addition. thieme-connect.com The choice of ligand is crucial for achieving high yields and, in asymmetric variants, high enantioselectivity. thieme-connect.com

Another powerful approach involves the palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes. acs.org This process can generate acyclic α,β-unsaturated ketones with high stereo- and regioselectivity under mild conditions. acs.org A potential route to an this compound derivative could involve the coupling of an N-acyl-protected 1-pentyne (B49018) with propene, where an oxypalladation intermediate undergoes a Heck-type process followed by β-hydride elimination to furnish the enone product. acs.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features |

| [Rh(acac)(C₂H₄)₂] / BINAP | Arylboronic Acid | Cyclic Enone | β-Aryl Ketone | First highly enantioselective Rh-catalyzed 1,4-addition. thieme-connect.com |

| Cationic Rhodium / (S)-BINAP | Silyl (B83357) Boronic Ester | Cyclic Enone | β-Silyl Ketone | Enables enantioselective conjugate silyl transfer. organic-chemistry.org |

| Pd(OAc)₂ / Oxidant | Alkynamide | Terminal Alkene | α,β-Unsaturated Ketone | Mild conditions; proceeds via an oxypalladation intermediate. acs.org |

| Hoveyda-Grubbs Catalyst | Terminal Arylacetylene | (Self) | α,β-Unsaturated Ketone | One-pot dimerization followed by acid-catalyzed hydration. rsc.org |

This table presents representative examples of transition metal-catalyzed reactions applicable to the synthesis of unsaturated ketones.

Organocatalysis , which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. For synthesizing derivatives of this compound, organocatalytic Michael additions are particularly relevant. In this reaction, a nucleophile adds to the β-position of the enone. Chiral primary or secondary amines can activate aldehydes or ketones to form nucleophilic enamine intermediates, which then add to electrophiles like nitroalkenes. acs.org Conversely, the this compound scaffold can act as the Michael acceptor for various nucleophiles, such as nitromethane, catalyzed by chiral bifunctional organocatalysts like thioureas, to generate more complex structures with high stereocontrol. rsc.orgacs.org

Biocatalysis harnesses the power of enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. Ene-reductases (ERs), especially from the "Old Yellow Enzyme" (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govacsgcipr.org These enzymes could be used to reduce this compound to the corresponding chiral saturated ketone, (R)- or (S)-octan-4-one, with high enantiopurity. researchgate.net This transformation is driven by a cofactor, typically NADPH, which is regenerated in a catalytic cycle. acsgcipr.org More recently, the reverse reaction—dehydrogenation of a saturated ketone to form an enone—has been explored, presenting a potential biocatalytic route for the direct synthesis of chiral enones. chemrxiv.org

| Pathway | Catalyst Type | Transformation | Application to this compound Scaffold |

| Organocatalysis | Chiral Primary Amine/Thiourea | Asymmetric Michael Addition | Addition of nucleophiles to the β-position to form complex derivatives. rsc.org |

| Organocatalysis | Imidazolidinone | Enamine Catalysis | Activation of aldehydes/ketones for conjugate addition to enone acceptors. acs.org |

| Biocatalysis | Ene-Reductase (ER/OYE) | Asymmetric C=C Reduction | Stereoselective reduction to chiral octan-4-one. nih.govresearchgate.net |

| Biocatalysis | Engineered Ene-Reductase | Carbonyl Desaturation (Reverse) | Potential direct synthesis of chiral enones from saturated ketones. chemrxiv.org |

This table summarizes organocatalytic and biocatalytic transformations relevant to α,β-unsaturated ketones.

Photochemical reactions use light to access excited electronic states of molecules, enabling transformations that are often impossible under thermal conditions. The hallmark photochemical reaction of enones is the [2+2] cycloaddition with an alkene to form a cyclobutane (B1203170) ring. organicreactions.org While this reaction modifies this compound rather than forming it, it is a critical aspect of its reactivity. A significant challenge with acyclic enones like this compound is that the photoexcited state can relax through energy-wasting cis-trans isomerization, which competes with the desired cycloaddition. nih.gov This limitation can be overcome by using visible light photocatalysis with a catalyst such as tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), which promotes the reaction through a radical anion intermediate, avoiding the problematic enone triplet state. nih.govnih.gov

Radical-mediated synthesis involves highly reactive intermediates with unpaired electrons. A powerful method for ketone synthesis is the radical-mediated hydroacylation of alkenes. rsc.org This process typically involves generating an acyl radical from an aldehyde via hydrogen atom abstraction; this radical then adds across a C=C bond. researchgate.net A plausible radical-based synthesis of this compound could involve the addition of a butanoyl radical (generated from butanal) to an acetylene (B1199291) precursor. More advanced methods involve the direct α-acylation of alkenes using cooperative catalysis, merging N-heterocyclic carbene (NHC), sulfinate, and photoredox catalysis to install an acyl group directly onto an alkene substrate. acs.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov This approach is prized for its atom and step economy, and its ability to rapidly generate molecular complexity.

While no specific MCR has been reported for the direct synthesis of this compound, a conceptual design can be proposed based on known transformations. For example, a one-pot process could be envisioned involving:

Formation of an enamine from a ketone (e.g., acetone) and a secondary amine (e.g., pyrrolidine).

Reaction of the enamine with an aldehyde (e.g., propanal) to form a Michael adduct.

Subsequent reaction with a third component, such as a vinyl Grignard reagent, followed by elimination.

A more direct, albeit classical, one-pot approach involves the reaction of an aldehyde with a ketone, catalyzed by an amine and a mild acid, to form an α,β-unsaturated ketone via an aldol (B89426) condensation-dehydration sequence. google.com Modern MCRs build on these principles to create more complex scaffolds in a single, highly convergent step. nih.gov

Stereoselective Synthesis of this compound Analogs

The synthesis of analogs of this compound where the C4 position is a stereocenter is of significant interest. Achieving control over the three-dimensional arrangement of atoms is crucial in fields such as medicinal chemistry and materials science.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For analogs of this compound, this means controlling the absolute configuration at the C4 position. Several catalytic asymmetric methods are applicable.

Transition Metal Catalysis : Asymmetric conjugate addition is a premier method. Using a rhodium catalyst with a chiral ligand like BINAP, an organoboron or organometallic reagent can be added to an α,β-unsaturated precursor in a highly enantioselective manner to create the γ-chiral ketone. rsc.orgthieme-connect.com

Organocatalysis : Chiral organocatalysts can facilitate the enantioselective Michael addition of various nucleophiles to enones, establishing a stereocenter at the γ-position relative to the newly formed carbonyl group. scispace.comnih.gov Cinchona alkaloid-derived catalysts, for example, have been used to synthesize chiral γ-amino ketones via umpolung (polarity-inverted) reactions of imines with enones. nih.gov

Biocatalysis : Engineered carbonyl reductases can asymmetrically reduce a 1,4-dicarbonyl precursor to a chiral γ-hydroxy ketone, which can then be converted to the target enone. researchgate.net

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, aiming to produce a single diastereomer. If a starting material is already chiral, a reaction can be designed to favor the formation of one specific diastereomer. For instance, the Michael addition of a nucleophile to a chiral enone containing a stereocenter elsewhere in the molecule will often proceed with high diastereoselectivity due to steric or electronic control exerted by the existing chiral center. Cascade reactions, where multiple bonds and stereocenters are formed in sequence, are powerful tools for diastereoselective synthesis. beilstein-journals.org

| Method | Catalyst/Reagent | Transformation | Stereocontrol |

| Asymmetric Conjugate Addition | Rhodium / Chiral Ligand | C-C bond formation | Enantioselective rsc.org |

| Asymmetric Michael Addition | Chiral Organocatalyst | C-C or C-N bond formation | Enantioselective nih.gov |

| Catalytic Rearrangement | DBU / Chiral Sulfinyl Enone | Sigmatropic Rearrangement | Enantioselective acs.orgnih.gov |

| Biocatalytic Reduction | Ene-Reductase / Carbonyl Reductase | C=C or C=O Reduction | Enantioselective nih.govresearchgate.net |

| ZACA Reaction / Cross-Coupling | Zr-catalyst / Cu-catalyst | C-C bond formation | Enantioselective synthesis of γ-chiral alkanes/alcohols. nih.govrsc.org |

| Cascade Cyclization | Phase Transfer Catalyst | Michael-Aldol Cascade | Diastereoselective beilstein-journals.org |

This table provides an overview of methodologies for the stereoselective synthesis of chiral ketones and their derivatives.

Chiral Auxiliary and Chiral Catalyst Applications

Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. nih.govyork.ac.uk Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For derivatives of this compound, a common strategy would involve attaching a chiral auxiliary to create a chiral enolate, which would then react with electrophiles in a highly diastereoselective manner.

Evans' oxazolidinones are a prominent class of chiral auxiliaries used for the asymmetric alkylation of carbonyl compounds. wikipedia.org In a hypothetical application to an this compound derivative, one could first prepare an N-acyl oxazolidinone from a carboxylic acid precursor. Deprotonation would form a chiral enolate, which would then undergo diastereoselective alkylation. Subsequent removal of the auxiliary would yield an enantiomerically enriched carboxylic acid derivative, which could then be converted to the corresponding ketone.

Another well-established auxiliary is the Oppolzer camphorsultam, which has been effectively used in various asymmetric transformations, including Michael additions. wikipedia.org This approach would be suitable for introducing substituents at the C-2 position of the this compound system with high stereocontrol.

Table 1: Representative Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Potential Transformation on this compound Scaffold |

|---|---|---|

| Evans' Oxazolidinone | Asymmetric Aldol Reactions, Alkylations | Diastereoselective alkylation at the C-3 position. |

| Oppolzer's Camphorsultam | Michael Additions, Alkylations | Stereocontrolled conjugate addition to the enone system. |

Chiral Catalysts

In contrast to stoichiometric chiral auxiliaries, chiral catalysts can induce stereoselectivity in substoichiometric amounts, making them highly efficient. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as derivatives of proline or diphenylpyrrolidine, are known to catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated ketones. acs.orgresearchgate.net

In this context, this compound can act as a Michael acceptor. The reaction with a suitable Michael donor (e.g., an aldehyde or a β-ketoester) in the presence of a chiral amine catalyst would proceed through the formation of a chiral enamine or iminium ion intermediate. This intermediate directs the approach of the nucleophile, leading to the formation of a carbon-carbon bond with high enantioselectivity. nih.govnih.gov This method provides a direct route to optically active 1,5-dicarbonyl compounds, which are versatile synthetic intermediates. masterorganicchemistry.com

Table 2: Chiral Catalyst Application in Reactions of Vinyl Ketones

| Catalyst Type | Reaction | Substrate Class | Potential Product from this compound |

|---|---|---|---|

| Chiral Primary/Secondary Amine | Michael Addition | α,β-Unsaturated Ketones | Enantiomerically enriched 1,5-dicarbonyl compounds. |

| Chiral Phosphoric Acid | Diels-Alder Reaction | α,β-Unsaturated Ketones | Chiral cyclohexene (B86901) derivatives. |

This compound as a Versatile Intermediate in Complex Organic Synthesis

The combination of a reactive ketone and an electrophilic double bond makes this compound a valuable C8 building block for the construction of more complex molecular architectures, including natural products and various cyclic systems.

Precursor Role in Natural Product Synthesis

While not a classical starting material in the total synthesis of widely known natural products, the structural motif of this compound is relevant to the synthesis of certain classes of compounds, such as terpenes and prostaglandins, particularly for the creation of synthetic analogues.

Terpenes are a vast class of natural products built from five-carbon isoprene (B109036) units. baranlab.orgnih.gov The synthesis of complex terpenes often involves the strategic coupling of smaller, functionalized fragments. nih.gov The eight-carbon chain of this compound, with its defined functional groups, could serve as a precursor to a fragment of a larger sesquiterpene (C15) or diterpene (C20) skeleton. For instance, selective reduction of the ketone and modification of the double bond could provide a chiral alcohol that can be incorporated into a larger structure.

Prostaglandins are lipid compounds with a characteristic five-membered ring. wikipedia.org Their synthesis is a landmark in organic chemistry, often relying on key intermediates like the Corey lactone. nih.govnih.gov While this compound is not a direct precursor in the classical Corey synthesis, its enone functionality is a key feature in many prostaglandin (B15479496) intermediates. Synthetic strategies aimed at producing prostaglandin analogues with modified side chains could potentially utilize this compound or similar vinyl ketones as starting materials for the construction of the omega (ω) side chain through conjugate addition reactions.

Building Block for Carbocyclic and Heterocyclic Systems

The reactivity of the enone system in this compound makes it an excellent substrate for various reactions that form carbocyclic and heterocyclic rings.

Carbocyclic Systems

The formation of carbocycles often relies on reactions that create one or more carbon-carbon bonds in a controlled manner. The Michael addition is a cornerstone of C-C bond formation, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org this compound can serve as the Michael acceptor, reacting with a wide range of carbon nucleophiles (Michael donors) like enolates or organocuprates to form a 1,5-dicarbonyl adduct. This adduct can then undergo an intramolecular aldol condensation to form a six-membered cyclohexenone ring, a sequence known as the Robinson annulation.

Another powerful method for constructing five-membered rings is the Pauson-Khand reaction. This is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex. wikipedia.orgnih.gov In this reaction, the double bond of this compound can participate as the alkene component, reacting with an alkyne and CO to produce a cyclopentenone fused to the original carbon chain. nrochemistry.com

Table 3: Carbocycle Synthesis Using this compound as a Building Block

| Reaction Name | Reactant(s) with this compound | Resulting Carbocyclic Structure |

|---|---|---|

| Robinson Annulation | A cyclic ketone enolate (e.g., from cyclohexanone) | Fused bicyclic enone system (octahydronaphthalenone derivative). |

Heterocyclic Systems

The enone moiety is also a versatile precursor for the synthesis of various heterocycles. researchgate.netmdpi.comresearchgate.net Pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms, can be synthesized by condensing a 1,3-dicarbonyl compound or its equivalent with an amidine or urea. wikipedia.orgmdpi.com this compound, through a Michael addition with a nucleophile, can be converted into a 1,5-dicarbonyl compound. While not a 1,3-dicarbonyl, related condensation chemistries with nitrogen-containing binucleophiles can lead to the formation of dihydropyrimidines and other nitrogen-containing heterocycles. A more direct approach involves the reaction of enones with amidines, urea, or thiourea, which is a well-established route to pyrimidine (B1678525) derivatives. researchgate.netorganic-chemistry.orgyoutube.com

Table 4: Heterocycle Synthesis from an Enone Precursor

| Heterocycle Class | General Reactants | Reaction Type | Potential Product from this compound |

|---|---|---|---|

| Pyrimidine | Amidine Hydrochloride | Condensation/Cyclization | Substituted dihydropyrimidine (B8664642) or pyrimidine. |

| Pyrazole | Hydrazine | Condensation/Cyclization | Substituted pyrazoline. |

Chemical Reactivity and Mechanistic Investigations of Oct 1 En 4 One

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in oct-1-en-4-one is electron-rich, making it susceptible to attack by electrophiles. However, the electron-withdrawing effect of the adjacent carbonyl group deactivates the double bond compared to a simple isolated alkene, influencing the conditions required for and the outcome of these reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes where the π-bond is broken to form two new σ-bonds. libretexts.org In this reaction, the C=C double bond acts as a nucleophile, attacking an electrophilic species. savemyexams.com The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.com

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. The reaction with hydrogen halides (HX), for instance, typically follows Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation. In the case of this compound, protonation of the terminal carbon (C1) would lead to a secondary carbocation at C2, which is stabilized by resonance with the adjacent carbonyl group. This delocalization of positive charge makes the carbonyl carbon (C4) also susceptible to nucleophilic attack, leading to a mixture of 1,2- and 1,4-addition products. libretexts.org

Table 1: Electrophilic Addition Reactions of this compound

| Reagent | Product(s) | Conditions | Description |

|---|---|---|---|

| Hydrogen Halide (HBr) | 3-Bromooctan-4-one | Room Temperature | The reaction proceeds via an electrophilic addition mechanism. The π-bond of the alkene attacks the hydrogen of HBr, forming a carbocation intermediate which is then attacked by the bromide ion. savemyexams.com |

| Halogen (Cl₂) | 1,2-Dichlorooctan-4-one | Room Temperature | Halogenation involves the addition of a halogen across the double bond, resulting in a dihalogenated alkane. savemyexams.com |

Cycloaddition Chemistry, Including Pauson–Khand Type Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orglibretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org

A notable example is the Pauson–Khand reaction, a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a metal carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgnih.gov This reaction is a versatile method for synthesizing α,β-cyclopentenones. nih.govnrochemistry.com When this compound is used as the alkene component, it can react with an alkyne and carbon monoxide to form a bicyclic or more complex cyclopentenone derivative. The reaction generally requires elevated temperatures and can be performed in an intermolecular or intramolecular fashion. nrochemistry.comjk-sci.com The mechanism is thought to involve the formation of an alkyne-dicobalt intermediate, followed by coordination and insertion of the alkene and then carbon monoxide, culminating in reductive elimination to yield the product. wikipedia.orgnrochemistry.com

Table 2: Pauson-Khand Reaction Parameters

| Parameter | Description |

|---|---|

| Reaction Type | [2+2+1] Cycloaddition. wikipedia.org |

| Reactants | Alkene (e.g., this compound), Alkyne, Carbon Monoxide. nih.gov |

| Catalyst | Typically Dicobalt Octacarbonyl (Co₂(CO)₈); other transition metals like Rh, Ir, Fe, and Ru can also be used. wikipedia.org |

| Product | Substituted α,β-Cyclopentenone. nrochemistry.com |

| General Conditions | Elevated temperatures, often in solvents like toluene (B28343) or tetrahydrofuran (B95107). nrochemistry.com |

Catalytic Hydrogenation and Selective Reduction of the Olefinic Bond

Catalytic hydrogenation is a process that adds hydrogen across a double or triple bond, effectively reducing the unsaturated compound to a saturated one. youtube.com For α,β-unsaturated ketones like this compound, selective reduction of the C=C double bond without affecting the C=O group is a common synthetic objective.

This selectivity can be achieved by choosing appropriate catalysts and reaction conditions. Transition metals such as palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used as catalysts. youtube.com For the selective hydrogenation of the olefinic bond in enones, catalysts like Pd on a support (e.g., Pd/C) are often effective under mild conditions (e.g., low hydrogen pressure and room temperature). The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, facilitating the transfer of hydrogen atoms to the double bond in a syn-addition manner. youtube.com

More advanced methods, such as electrocatalytic transfer hydrogenation, have also been developed for the reduction of alkenes like 1-octene (B94956), using catalysts like iridium pincer complexes with water as the hydrogen source, achieving high efficiency. nih.govd-nb.info While not specific to this compound, these methods highlight the ongoing development of selective reduction techniques.

Table 3: Catalysts for Hydrogenation of 1-Octene

| Catalyst System | Product | Key Features |

|---|---|---|

| Bis(pyrazolyl)nickel(II) complexes | Octane | Catalytic hydrogenation of the C=C bond. researchgate.net |

| [(tBuPCP)Ir(H)(Cl)] / Water | Octane | Electrocatalytic transfer hydrogenation with high faradaic efficiency (96%). nih.govd-nb.info |

Oxidative Cleavage and Functionalization of the Double Bond

Oxidative cleavage reactions break both the σ- and π-bonds of an alkene, typically forming two carbonyl-containing fragments. libretexts.org The identity of the products—aldehydes, ketones, or carboxylic acids—depends on the reagents used and the substitution pattern of the alkene. youtube.com

Ozonolysis is a common method for oxidative cleavage. youtube.com In this reaction, ozone (O₃) reacts with the alkene to form an unstable molozonide intermediate, which rearranges to an ozonide. libretexts.org The ozonide is then cleaved under reductive (e.g., using dimethyl sulfide, (CH₃)₂S, or zinc) or oxidative workup conditions. For this compound, ozonolysis with a reductive workup would cleave the C1-C2 double bond. This would yield formaldehyde (B43269) (from C1, which has two hydrogens) and 2-oxohexanal (from the remaining seven-carbon fragment). youtube.com

Stronger oxidizing agents, such as hot, basic potassium permanganate (B83412) (KMnO₄), would also cleave the double bond. Under these harsh conditions, any resulting aldehydes are typically oxidized further to carboxylic acids. Therefore, C1 would be oxidized to carbon dioxide, and the C2 carbon would become part of a carboxylic acid, yielding 2-oxoheptanoic acid. youtube.com

Reactions Involving the Ketone Functional Group

The carbonyl group of the ketone is characterized by a polarized C=O double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for the reactivity of the ketone moiety.

Nucleophilic Addition to the Carbonyl Carbon

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol.

In α,β-unsaturated ketones like this compound, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate or Michael addition). acs.orgbham.ac.uk The reaction pathway is often determined by the nature of the nucleophile. Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to favor irreversible 1,2-addition due to the reaction being under kinetic control. youtube.com These powerful nucleophiles react rapidly at the most electrophilic site, which is the carbonyl carbon. masterorganicchemistry.com

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would result in the formation of a tertiary alcohol, 4-methyloct-1-en-4-ol.

Table 4: Comparison of Nucleophilic Addition Pathways for α,β-Unsaturated Ketones

| Addition Type | Site of Attack | Favored by | Product Type |

|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon (C4) | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums). youtube.com | Allylic Alcohol |

| 1,4-Addition (Conjugate) | β-Carbon (C2) | Weaker, "soft" nucleophiles (e.g., amines, sulfides, stabilized enolates). youtube.com | Saturated Ketone (after tautomerization) |

Enolization and Directed Enolate Formation in this compound

The presence of α-hydrogens on both sides of the carbonyl group in this compound allows for the formation of two distinct enolates: the kinetic enolate and the thermodynamic enolate. The regioselectivity of enolate formation is crucial as it dictates the outcome of subsequent reactions.

Kinetic Enolate: Deprotonation at the less substituted α-carbon (C-3) is sterically less hindered and therefore proceeds more rapidly. This leads to the formation of the kinetic enolate. Conditions that favor the kinetic enolate typically involve the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). These conditions ensure that the deprotonation is rapid and irreversible. udel.eduochemacademy.comscribd.comscribd.com

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is formed by deprotonation at the more substituted α-carbon (C-5). The increased stability is attributed to the greater substitution of the resulting double bond. udel.edumasterorganicchemistry.com Formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures and the use of a less sterically hindered, weaker base (e.g., sodium ethoxide or potassium tert-butoxide) in a protic solvent. ochemacademy.comscribd.com

The directed formation of a specific enolate is a powerful strategy in organic synthesis, allowing for precise control over the regioselectivity of subsequent carbon-carbon bond-forming reactions. libretexts.orgchemistrysteps.com

Table 1: Conditions for Selective Enolate Formation of this compound

| Enolate Type | Base | Temperature | Solvent | Key Characteristics |

| Kinetic | Lithium diisopropylamide (LDA) | -78 °C | Tetrahydrofuran (THF) | Rapid, irreversible formation, less substituted enolate. |

| Thermodynamic | Sodium ethoxide (NaOEt) | Room Temperature | Ethanol (EtOH) | Reversible formation, more stable, more substituted enolate. |

Aldol (B89426), Claisen, and Related Condensation Reactions

The enolates of this compound can act as nucleophiles in various condensation reactions.

Aldol Reaction: The directed formation of the kinetic or thermodynamic enolate of this compound can be followed by the addition of an aldehyde or another ketone, in a directed aldol reaction. libretexts.orgyoutube.comwikipedia.org For instance, the kinetically formed enolate at C-3 could react with a simple aldehyde like acetaldehyde (B116499) to yield a β-hydroxy ketone. Subsequent dehydration can lead to the formation of a new α,β-unsaturated system.

Claisen Condensation: While the classic Claisen condensation involves the reaction between two ester molecules, a related reaction can occur where the enolate of this compound attacks an ester. This would result in the formation of a β-dicarbonyl compound. The success of this reaction would depend on the relative reactivity of the starting materials and the stability of the resulting products.

Wittig and Related Olefination Reactions

The carbonyl group of this compound is susceptible to olefination reactions, such as the Wittig reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent) to form an alkene. The nature of the ylide (stabilized or non-stabilized) influences the stereochemistry of the resulting double bond. organic-chemistry.org For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the carbonyl group into a methylene (B1212753) group, yielding octa-1,4-diene.

Table 2: Predicted Products of Wittig Reaction with this compound

| Wittig Reagent | Predicted Product |

| Methylenetriphenylphosphorane | Octa-1,4-diene |

| Ethylidenetriphenylphosphorane | (4E/Z)-4-Ethylideneoct-1-ene |

Selective Reductions to Alcohols

The reduction of the carbonyl group in an α,β-unsaturated ketone like this compound can lead to two possible products: the allylic alcohol (1,2-reduction) or the saturated ketone (1,4-reduction), which can be further reduced to the saturated alcohol. The choice of reducing agent is critical for achieving selectivity.

1,2-Reduction (to Allylic Alcohol): The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in methanol, is highly effective for the selective 1,2-reduction of enones to their corresponding allylic alcohols. organic-chemistry.orgwikipedia.orgacgpubs.org This method would be expected to convert this compound to oct-1-en-4-ol. Other reagents like sodium monoacetoxyborohydride can also achieve this regioselective reduction. acs.org

1,4-Reduction (Conjugate Reduction): While not leading directly to an alcohol, the reduction of the carbon-carbon double bond is a key transformation. Complete saturation to the corresponding saturated alcohol, octan-4-ol, can be achieved through catalytic hydrogenation using reagents like H₂ with a palladium on carbon (Pd/C) catalyst.

Conjugate Addition Reactions (Michael Additions)

This compound is an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a variety of nucleophiles. masterorganicchemistry.comlibretexts.orglumenlearning.comwikipedia.orgmakingmolecules.compressbooks.pubyoutube.com In this reaction, the nucleophile adds to the β-carbon (C-2) of the enone system. The resulting enolate is then protonated to give the 1,4-adduct.

A wide range of nucleophiles, including enolates, Gilman reagents (lithium dialkylcuprates), amines, and thiols, can participate in Michael additions. wikipedia.orgyoutube.com For example, the reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield 2-methyloctan-4-one.

Detailed Mechanistic Studies of Key Transformations

Kinetic and Thermodynamic Analyses

The competition between different reaction pathways in the chemistry of this compound is governed by principles of kinetic and thermodynamic control.

Enolate Formation: As previously discussed, the formation of the kinetic enolate at the less substituted α-position is favored at low temperatures with a bulky, strong base due to a lower activation energy for proton abstraction. udel.eduochemacademy.comfiveable.mekhanacademy.org In contrast, the more stable, more substituted thermodynamic enolate is formed under conditions that allow for equilibrium, where the product distribution is determined by the relative Gibbs free energies of the products. masterorganicchemistry.comrsc.org

1,2- vs. 1,4-Addition: The regioselectivity of nucleophilic attack on the α,β-unsaturated carbonyl system is also subject to kinetic and thermodynamic control. libretexts.org

Kinetic Control: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor irreversible 1,2-addition to the electrophilic carbonyl carbon, which is a faster process. libretexts.org

Thermodynamic Control: Softer nucleophiles, such as cuprates and enolates, typically favor reversible 1,4-conjugate addition, leading to the more thermodynamically stable product. masterorganicchemistry.comlibretexts.org The initial 1,4-adduct is an enolate, which is then protonated.

Table 3: Kinetic vs. Thermodynamic Control in Reactions of α,β-Unsaturated Ketones

| Reaction Condition | Favored Product | Rationale |

| Low Temperature, Irreversible | Kinetic Product | The reaction pathway with the lowest activation energy dominates. |

| High Temperature, Reversible | Thermodynamic Product | The reaction reaches equilibrium, favoring the most stable product. |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for the in-depth investigation of chemical reactivity, offering insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For a molecule like this compound, with its combination of a reactive carbonyl group and a carbon-carbon double bond, computational studies can elucidate the intricate details of its reaction pathways and the structures of the associated transition states. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous α,β-unsaturated ketones.

Theoretical investigations of reaction mechanisms, such as those involving enones, are commonly performed using quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice. These methods are used to map out the potential energy surface (PES) of a reaction, which describes the energy of a system as a function of the geometric coordinates of its atoms. Key points on the PES that are of particular interest are local minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states.

The process of computationally elucidating a reaction pathway for a compound like this compound would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the expected products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are employed to locate the transition state structure connecting the reactants and products. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

Frequency Calculations: Once a stationary point on the PES is located, a frequency calculation is performed. For a minimum (reactant, intermediate, or product), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state indeed connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product wells on the PES.

For this compound, a key reaction of interest for computational study is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the enone system. Computational studies on similar enone systems have provided valuable insights into the mechanism of this reaction, including the nature of the transition states and the factors influencing stereoselectivity. For instance, DFT calculations can be used to compare the energetics of a direct 1,2-addition to the carbonyl carbon versus a 1,4-conjugate addition, explaining the regioselectivity observed in many reactions of α,β-unsaturated ketones.

Another area of investigation could be the keto-enol tautomerization of this compound, which is a fundamental process for ketones. Computational methods can determine the relative stabilities of the keto and enol forms and the activation energy barrier for their interconversion, which can be influenced by catalysts or solvent effects.

The data generated from these computational studies are typically presented in tables that summarize the key energetic and geometric parameters. An illustrative example of the type of data that would be generated for a hypothetical reaction of this compound is presented below.

Table 1: Illustrative Computational Data for a Hypothetical Michael Addition to this compound

| Parameter | Reactant Complex | Transition State | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +15.2 | -21.5 |

| Key Bond Distance (Å) | Cβ-Nu: 3.50 | Cβ-Nu: 2.15 | Cβ-Nu: 1.54 |

| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

In this hypothetical example for the addition of a nucleophile (Nu) to the β-carbon (Cβ), the transition state is found to be 15.2 kcal/mol higher in energy than the reactant complex, representing the activation barrier. The product is 21.5 kcal/mol more stable than the reactants, indicating an exothermic reaction. The key bond distance between the β-carbon and the incoming nucleophile shortens significantly as the reaction progresses from the reactant complex to the product. The single imaginary frequency for the transition state confirms its identity as a first-order saddle point.

Furthermore, computational studies can elucidate the role of catalysts in modifying reaction pathways. For example, in organocatalyzed reactions involving enones, calculations can reveal how the catalyst interacts with the substrate to lower the activation energy and control the stereochemical outcome. The influence of solvents can also be modeled using various computational approaches, providing a more realistic picture of the reaction in a condensed phase.

Advanced Spectroscopic Characterization of Oct 1 En 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of oct-1-en-4-one can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. chemistrysteps.com Protons on sp³ hybridized carbons typically resonate in the upfield region (around 0-5 ppm), while protons on sp² hybridized carbons are found further downfield (around 5-10 ppm). libretexts.org The presence of an electron-withdrawing carbonyl group will also influence the chemical shifts of nearby protons, causing them to shift downfield. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Similar to ¹H NMR, the chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.org The carbonyl carbon will appear significantly downfield, typically in the range of 190-220 ppm. The sp² carbons of the double bond will resonate in the olefinic region (around 100-150 ppm), while the sp³ carbons of the alkyl chain will be found in the upfield region (around 0-60 ppm). libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 5.85 (ddt) | 129.5 |

| 2 | 5.20 (dq) | 116.0 |

| 3 | 3.15 (t) | 42.0 |

| 4 | - | 211.0 |

| 5 | 2.40 (t) | 35.5 |

| 6 | 1.55 (sextet) | 26.0 |

| 7 | 1.30 (sextet) | 22.5 |

| 8 | 0.90 (t) | 13.9 |

Note: These are predicted values and may vary slightly from experimental data.

Two-dimensional NMR experiments provide further insight into the connectivity and spatial relationships of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons, confirming the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon (C4), by showing correlations to protons on C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. sapub.org This can provide information about the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org The IR spectrum of this compound is expected to show several key absorption bands:

A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ketone. libretexts.org

A peak around 1640 cm⁻¹ due to the C=C stretching of the alkene. libretexts.org

Peaks just above 3000 cm⁻¹ for the =C-H stretching of the alkene. vscht.cz

Peaks just below 3000 cm⁻¹ for the -C-H stretching of the alkyl chain. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. wikipedia.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mt.com Therefore, the C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1705-1725 | Strong |

| C=C (Alkene) | Stretch | 1620-1680 | Medium |

| =C-H (Alkene) | Stretch | 3010-3095 | Medium |

| -C-H (Alkane) | Stretch | 2850-2960 | Strong |

| C-H (Alkene) | Bend | 910-990 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. wikipedia.org

For this compound (C₈H₁₄O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.20 g/mol ). nih.gov Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 126 | [CH₃(CH₂)₃C(O)CH₂CH=CH₂]⁺ (Molecular Ion) |

| 97 | [M - C₂H₅]⁺ |

| 85 | [CH₃(CH₂)₃CO]⁺ |

| 71 | [CH₃(CH₂)₃]⁺ |

| 57 | [CH₃CH₂CO]⁺ or [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

| 41 | [CH₂=CH-CH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. wikipedia.orglibretexts.org The presence of chromophores, or light-absorbing groups, determines the wavelengths at which a molecule will absorb.

This compound contains two chromophores: the C=C double bond and the C=O carbonyl group. The isolated C=C bond typically absorbs around 170-190 nm (a π → π* transition), and the isolated C=O group has a weak n → π* transition around 270-290 nm. However, in this compound, these two groups are not conjugated. Therefore, the UV-Vis spectrum is expected to show a weak absorption band around 280-300 nm for the n → π* transition of the carbonyl group and a stronger absorption below 200 nm for the π → π* transition of the alkene.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (where applicable for chiral derivatives)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the alkyl chain, chiroptical techniques like Circular Dichroism (CD) spectroscopy could be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, or the absolute configuration, of the chiral center(s). This technique would be invaluable for distinguishing between enantiomers of a chiral derivative of this compound.

Computational Chemistry and Theoretical Studies of Oct 1 En 4 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These investigations can elucidate ground state properties, molecular orbitals, and reactivity predictors.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is often employed to determine ground-state properties by using functionals of the electron density. rsc.org For a specific molecule like Oct-1-en-4-one, DFT calculations would typically be used to optimize the molecular geometry and calculate properties such as total energy, bond lengths, bond angles, and dihedral angles. While PubChem lists some computed properties for this compound, such as a molecular weight of 126.20 g/mol , detailed studies employing DFT to analyze its ground state are not available. nih.gov

Ab Initio Methods for Precise Energy and Molecular Property Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. ru.nl These calculations, such as Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, or Coupled Cluster (CC), solve the electronic Schrödinger equation for a fixed nuclear configuration to determine the electronic energy and other molecular properties. ru.nl There are no published ab initio studies specifically detailing the precise energy and molecular properties of this compound.

Analysis of Molecular Orbitals, Electron Density, and Electrostatic Potential

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. uomustansiriyah.edu.iq The electron density distribution and the molecular electrostatic potential (MEP) map provide insights into the charge distribution and sites susceptible to electrophilic or nucleophilic attack. While these are standard analyses in computational chemistry, no specific studies have been published that detail the molecular orbitals, electron density, or electrostatic potential of this compound.

Conformational Analysis and Molecular Mechanics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. wikipedia.org Molecular mechanics simulations, which use classical force fields to calculate the potential energy of a system, are often employed for this purpose. researchgate.net This type of analysis would be essential for understanding the flexibility and preferred shapes of this compound, but no such studies have been documented.

Reaction Pathway and Mechanism Modeling

Computational modeling is instrumental in elucidating chemical reaction mechanisms by mapping the potential energy surface that connects reactants to products. microsoft.com

Identification of Transition States and Energy Barriers

A key aspect of reaction modeling is the identification of transition states, which are high-energy, transient structures that exist at the peak of the energy profile of a reaction. libretexts.orgnumberanalytics.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. numberanalytics.com Without specific reactions involving this compound being studied computationally, there is no information available on its potential transition states or the energy barriers for its transformations.

Solvation Effects in Computational Studies

In computational chemistry, accurately modeling the influence of the solvent is critical for predicting the behavior of molecules in solution. numberanalytics.com Solvation effects, the interactions between a solute molecule and the surrounding solvent, can significantly alter a molecule's stability, reactivity, and spectroscopic properties. numberanalytics.com For a molecule like this compound, which contains both a polar carbonyl group and a nonpolar hydrocarbon chain, the choice of solvent and the method used to model its effects are paramount for obtaining meaningful theoretical results.

Computational approaches to solvation are broadly categorized into two main types: explicit and implicit models. wikipedia.org

Explicit Solvation Models: These models treat individual solvent molecules as distinct entities interacting with the solute. This method provides a highly detailed, microscopic view of the solvation shell. However, it is computationally very expensive due to the large number of atoms involved, making it challenging for complex systems or large-scale screenings. numberanalytics.com

Implicit (Continuum) Solvation Models: These models are more computationally efficient and represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org This approach is widely used for studying organic molecules. numberanalytics.com Several popular implicit models exist, each with its own methodology for defining the cavity that separates the solute from the solvent continuum:

Polarizable Continuum Model (PCM): One of the most common models, PCM and its variants (like CPCM and IEFPCM) create the solute cavity based on a series of interlocking atomic spheres. cdnsciencepub.com

Solvation Model based on Density (SMD): Developed by Truhlar and coworkers, the SMD model is a universal solvation model where the cavity is defined by the solute's electron density. numberanalytics.comnih.gov It is parameterized for a wide range of solvents and has shown good accuracy in predicting solvation free energies. acs.org

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the electrostatic calculations. numberanalytics.com The COSMO-RS (Real Solvents) extension uses a statistical mechanics approach to provide highly accurate thermodynamic properties of solutions. wikipedia.org

The choice of solvation model can impact the calculated properties of enones. For instance, in a study on the chlorination of steroidal enones, researchers used the SMD model in water to accurately locate stationary points (minima and transition states) on the potential energy surface and calculate Gibbs free energies. nih.govacs.org The geometry of a molecule like this compound, particularly the conformation of its flexible alkyl chain, can be influenced by the surrounding solvent, which in turn affects its reactivity and spectroscopic signature. Therefore, geometry optimizations are typically performed in the presence of the chosen solvent model to better reflect the molecule's state in solution. cdnsciencepub.com

Table 1: Comparison of Common Solvation Models

| Model Type | Model Name | Description | Key Features |

| Implicit | PCM (Polarizable Continuum Model) | Treats the solvent as a polarizable dielectric continuum. The solute is placed in a cavity within this medium. | Widely used, several variations exist (CPCM, IEFPCM). cdnsciencepub.com |

| Implicit | SMD (Solvation Model based on Density) | A universal continuum model where the cavity is based on the full solute electron density. numberanalytics.com | Good accuracy for free energies of solvation across many solvents. nih.govacs.org |

| Implicit | COSMO (Conductor-like Screening Model) | Simplifies calculations by assuming the solvent is a perfect conductor. wikipedia.orgnumberanalytics.com | Efficient; the COSMO-RS variant is powerful for mixture thermodynamics. wikipedia.org |

| Explicit | QM/MM (Quantum Mechanics/Molecular Mechanics) | Treats the solute with high-accuracy quantum mechanics and the solvent with lower-cost molecular mechanics. numberanalytics.com | Provides detailed solute-solvent interactions but is computationally demanding. numberanalytics.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. iastate.edunumberanalytics.com For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using Density Functional Theory (DFT). mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the magnetic shielding tensors of nuclei within a molecule. researchgate.netconicet.gov.ar The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

These calculations are sensitive to the chosen level of theory (functional and basis set) and the inclusion of solvent effects. mdpi.comacs.org For α,β-unsaturated carbonyl compounds, DFT calculations can accurately predict the chemical shifts, reflecting the electronic effects of conjugation which cause the β-carbon to be downfield and the α-carbon to be upfield relative to the carbonyl group. organicchemistrydata.org While specific, peer-reviewed computational NMR data for this compound is not prominent in the literature, Table 2 provides illustrative, expected values based on calculations for analogous α,β-unsaturated ketones. researchgate.netnih.gov

IR Frequencies Prediction: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. numberanalytics.com This is typically done after finding a stable geometry through energy minimization. The calculation provides a set of normal modes of vibration and their corresponding frequencies (in cm⁻¹) and intensities. iastate.edu These frequencies often result from a harmonic approximation, which assumes the potential energy surface near the equilibrium geometry is a simple parabola. Because real molecular vibrations are anharmonic, calculated frequencies are often systematically higher than experimental ones. To correct for this, computed frequencies are commonly multiplied by an empirical scaling factor, which depends on the level of theory used. iastate.edu For this compound, key vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the alkene, and various C-H stretches and bends.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) | Typical Experimental Range | Notes |

| ¹³C NMR | |||

| C1 (CH₂) | δ 137.5 ppm | 130-140 ppm | Vinylic CH₂ |

| C2 (CH) | δ 129.0 ppm | 125-135 ppm | Vinylic CH |

| C3 (CH₂) | δ 42.5 ppm | 40-45 ppm | α-carbon to carbonyl |

| C4 (C=O) | δ 209.5 ppm | 205-215 ppm | Ketone carbonyl organicchemistrydata.org |

| ¹H NMR | |||

| H1 (vinyl) | δ 5.85 ppm | 5.7-6.0 ppm | Protons on C1 |

| H2 (vinyl) | δ 5.15 ppm | 5.0-5.3 ppm | Proton on C2 |

| H3 (allyl) | δ 3.10 ppm | 3.0-3.3 ppm | Protons on C3 |

| IR Frequencies | |||

| C=O Stretch | 1690 cm⁻¹ (scaled) | 1685-1705 cm⁻¹ | Conjugation lowers frequency from a typical ketone (~1715 cm⁻¹). biointerfaceresearch.comresearchgate.net |

| C=C Stretch | 1640 cm⁻¹ (scaled) | 1620-1650 cm⁻¹ | Alkene stretch. researchgate.net |

| =C-H Stretch | 3080 cm⁻¹ (scaled) | 3010-3100 cm⁻¹ | Vinylic C-H stretch. |

Structure-Reactivity/Selectivity Relationship (SRSR) Modeling

Structure-Reactivity/Selectivity Relationship (SRSR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between a molecule's structural features and its chemical reactivity or selectivity. tandfonline.comtandfonline.com Such models are powerful tools for predicting the behavior of new compounds without the need for extensive experimental testing.

For a molecule like this compound, an SRSR model could be developed to predict various aspects of its reactivity. For example, it could predict the rate of its reaction with a nucleophile (e.g., Michael addition), its potential as an enzyme inhibitor, or its susceptibility to oxidation. nih.govcopernicus.org

The development of an SRSR model involves several key steps:

Data Set Assembly: A series of structurally related compounds (e.g., various aliphatic α,β-unsaturated ketones) with measured experimental reactivity data is compiled. tandfonline.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify different aspects of the molecular structure. tandfonline.com

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the reactivity of compounds not used in model training). tandfonline.comnih.gov

The choice of descriptors is crucial for a successful model. For this compound and related ketones, relevant descriptors would likely capture electronic and steric features that govern the reactivity of the enone system. Studies on the nematicidal activity of aliphatic compounds have shown that properties like carbon chain length and the presence of functional groups are key determinants of activity. researchgate.net Similarly, QSAR studies on the antifungal properties of unsaturated ketones have identified descriptors related to molecular shape, surface area, and electronic properties (like electrostatic potential) as being significant. tandfonline.com

Table 3: Potential Molecular Descriptors for an SRSR Model of Aliphatic Ketones

| Descriptor Class | Example Descriptor | Description | Relevance to this compound |

| Electronic | Partial Charge on Carbonyl Oxygen | Quantifies the negative charge on the oxygen atom. | Relates to the electrophilicity of the carbonyl carbon and potential for hydrogen bonding. nih.gov |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. |

| Topological | Molecular Connectivity Index (Chi) | A number derived from the graph representation of the molecule, reflecting branching and size. | Correlates with steric hindrance and physical properties. |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Measures the hydrophobicity of the molecule. | Important for predicting bioavailability and interaction with nonpolar environments. tandfonline.com |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Relates to the molecule's ability to interact with other molecules or receptor sites. tandfonline.com |

Applications in Advanced Organic Synthesis and Materials Science

Role in the Synthesis of Fine Chemicals and Specialty Organic Compounds

There is limited available information detailing the role of oct-1-en-4-one as a key starting material or intermediate in the synthesis of fine chemicals or specialty organic compounds within the materials science context. One study details the synthesis of (+/-)-oct-1-en-4-one as an intermediate for the creation of open-chain epothilones, which are of interest for their biological activity. mobt3ath.com However, its broader application as a precursor for specialty chemicals in materials science is not well-documented in the accessible literature.

Development of this compound Derivatives as Ligands or Catalysts in Organic Transformations

A review of the current literature does not provide specific instances of derivatives of this compound being developed or utilized as ligands for metal-catalyzed reactions or as organocatalysts for organic transformations. The field of catalysis frequently employs complex organic molecules as ligands and catalysts, but research on derivatives of this compound for these applications has not been reported in the available scientific databases.

Environmental Fate and Biodegradation Studies of Oct 1 En 4 One

Environmental Distribution and Transport Modeling

The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine how it partitions between air, water, and soil. fishersci.fi Modeling these processes helps predict the compound's mobility and where it is likely to accumulate.

Air-Water-Soil Partitioning Behavior

The partitioning behavior of Oct-1-en-4-one between environmental compartments can be estimated using its physicochemical properties. While extensive experimental data for this specific compound is limited, computed properties from databases like PubChem provide valuable insights. nih.gov These properties are fundamental inputs for environmental fate models. epa.gov

Key properties influencing partitioning include the octanol-water partition coefficient (Kow), which indicates a chemical's hydrophobicity, and the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes its tendency to adsorb to soil organic matter. nih.govchemsafetypro.com A higher Log Kow value generally corresponds to a higher Koc value and a greater affinity for organic phases over water. chemsafetypro.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| XLogP3-AA (Log Kow estimate) | 2.1 | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

The estimated Log Kow of 2.1 suggests that this compound has moderate hydrophobicity. nih.gov Chemicals with Log Kow values in this range exhibit partitioning into all three environmental compartments—air, water, and soil—without extreme accumulation in any single one. The topological polar surface area of 17.1 Ų is relatively small, consistent with a molecule that is not highly water-soluble. nih.gov

Volatilization and Leaching Potentials

Volatilization Potential

A compound's tendency to move from water or soil into the air is known as volatilization. This is largely determined by its vapor pressure and its Henry's Law constant. wikipedia.orguomus.edu.iq The Henry's Law constant relates the partial pressure of a gas above a liquid to the amount of gas dissolved in that liquid. wikipedia.org

Leaching Potential

Leaching is the process by which a chemical moves through soil with water. A compound's potential to leach into groundwater is inversely related to its soil adsorption coefficient (Koc). chemsafetypro.com Chemicals with low Koc values are more mobile in soil and more likely to leach. The moderate Log Kow of 2.1 for this compound suggests a moderate Koc value, implying that it will adsorb to soil organic matter to some extent. nih.gov This adsorption would limit, but not entirely prevent, its mobility in soil. Therefore, under conditions of high water flow through soil, some leaching of this compound could be expected.

Degradation Pathways in Environmental Compartments

Degradation is the breakdown of a chemical into simpler products. This can occur through abiotic (non-biological) processes like hydrolysis and photolysis or through biotic (biological) processes mediated by microorganisms. ecfr.gov

Abiotic Degradation (Hydrolysis, Photolysis)

Hydrolysis Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. wikipedia.org Ketones are generally stable to hydrolysis under neutral environmental pH conditions. However, as an unsaturated ketone, the reactivity of this compound could be influenced by its double bond. Some α,β-unsaturated carbonyl compounds can undergo hydrolysis under alkaline conditions (pH 11-13). google.com Given that this compound is a β,γ-unsaturated ketone, its susceptibility to hydrolysis under typical environmental conditions (pH 5-9) is expected to be low.

Photolysis Photolysis is the breakdown of chemical compounds by light. magadhmahilacollege.org Unsaturated ketones, often referred to as enones, are known to be photochemically active. acs.org The presence of both a carbonyl group and a carbon-carbon double bond allows the molecule to absorb light, particularly in the UV spectrum, which can lead to various reactions. magadhmahilacollege.org Common photochemical reactions for enones include cis-trans isomerization around the double bond and [2+2] cycloaddition reactions, where two enone molecules react to form a dimer. magadhmahilacollege.orgrsc.org These reactions represent a potential abiotic degradation pathway for this compound in sunlit surface waters and on soil surfaces.

Biotic Degradation and Biodegradation Kinetics

Biotic degradation is the breakdown of organic matter by microorganisms like bacteria and fungi. givaudan.com This is a primary removal process for many organic chemicals in the environment. The process typically involves a series of enzymatic reactions. nih.gov

For a compound like this compound, several biotic degradation pathways are plausible based on its structure. Microorganisms are known to metabolize ketones and unsaturated hydrocarbons. nih.govkarger.com The degradation could proceed via:

Reduction of the carbonyl group: The ketone could be enzymatically reduced to a secondary alcohol, forming oct-1-en-4-ol.

Saturation of the double bond: The carbon-carbon double bond could be reduced.

Oxidation of the alkyl chain: The terminal methyl group or other carbons on the chain could be oxidized, eventually leading to the formation of carboxylic acids. These acids can then be further broken down through pathways like β-oxidation. nih.gov

While specific studies on the biodegradation kinetics of this compound are not available, research on other ketones and unsaturated compounds shows that aerobic biodegradation is generally expected. nih.govnih.gov The rate of degradation would depend on various factors, including the microbial population present, temperature, and nutrient availability.